5-Chlorothiophene-2-carbonyl chloride
Overview
Description
5-Chlorothiophene-2-carbonyl chloride: is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.04 g/mol . It is a colorless to pale yellow liquid that is slightly soluble in water and sensitive to moisture . This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
5-Chlorothiophene-2-carbonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce. It’s worth noting that it plays a crucial role in the development of new drugs due to the special activity of the thiophene structure .
Mode of Action
The exact mode of action of this compound depends on the specific biochemical context in which it is used. As a chemical intermediate, it is often involved in reactions that form part of larger synthetic pathways. For example, it can undergo Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene .
Biochemical Pathways
This compound is involved in various biochemical pathways, depending on the specific pharmaceutical synthesis it is used in. It has been reported to play a significant role in the synthesis of tens of thousands of drugs, including antiparasitic drugs, anti-HIV drugs, anti-hepatitis B virus drugs, cold medicines, anti-rheumatic drugs, antihistamines, anti-diabetic drugs, and anticancer drugs .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific drug it is used to synthesize. For instance, when used in the synthesis of antiparasitic drugs, it may contribute to the disruption of essential biological processes in parasites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, it is slightly soluble in water, which can affect its behavior in aqueous environments .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, like 5-Chlorothiophene-2-carbonyl chloride, can interact with various enzymes and proteins due to their unique structure . The nature of these interactions can vary depending on the specific biomolecules involved and the physiological conditions.
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2-carbonyl chloride typically involves the chlorination of 5-chloro-2-thiophenecarboxylic acid using thionyl chloride as the chlorinating agent . The reaction is carried out in a nonpolar solvent such as carbon tetrachloride under an inert gas atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction . The reaction mixture is maintained at a temperature below 0°C during the addition of thionyl chloride, followed by stirring at room temperature and refluxing for 1 to 3 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-thiophenecarboxylic acid.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Thionyl Chloride: Used for chlorination reactions.
Alcohols and Amines: Used in substitution reactions to form esters and amides.
Water: Used in hydrolysis reactions.
Major Products Formed:
5-Chloro-2-thiophenecarboxylic acid: Formed through hydrolysis.
Esters and Amides: Formed through substitution reactions with alcohols and amines.
Scientific Research Applications
5-Chlorothiophene-2-carbonyl chloride is widely used in scientific research and industrial applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anticoagulants like rivaroxaban.
Organic Synthesis: Used in the preparation of complex organic molecules and small-molecule synthesis.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a carbonyl group.
5-Chloro-2-thiophenecarboxylic acid: The hydrolysis product of 5-Chlorothiophene-2-carbonyl chloride.
5-Chloro-1H-indole-2-carbonyl chloride: Contains an indole ring instead of a thiophene ring.
Uniqueness: this compound is unique due to its specific reactivity as an acyl chloride and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its structure allows for versatile chemical transformations, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
5-chlorothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDCQVRKDNUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343348 | |
Record name | 5-chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42518-98-9 | |
Record name | 5-Chlorothiophene-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042518989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-chlorothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chlorothiophene-2-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chlorothiophene-2-carbonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Z66S2CJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-Chlorothiophene-2-carbonyl chloride in pharmaceutical research?
A1: this compound serves as a crucial building block in the synthesis of Rivaroxaban [, , , , , , ]. Rivaroxaban is a potent factor Xa inhibitor used for the treatment of thrombotic diseases []. This compound acts as an intermediate, reacting with specific amines to form the final drug molecule.
Q2: Can you elaborate on the synthesis of Rivaroxaban using this compound?
A2: Multiple synthetic routes utilize this compound in the final step of Rivaroxaban production. One approach involves reacting it with (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, often obtained through a multi-step process starting from 2-phenylaminoethanol [, ]. Another method involves the reaction of this compound with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride in a solvent like ether, alcohol, ketone, or water, utilizing an inorganic base [].
Q3: What are the advantages of using this compound in Rivaroxaban synthesis?
A3: The use of this compound offers several advantages in this synthesis. Studies highlight the simplicity of the reaction and its suitability for large-scale production [, ]. The method also boasts high yields and produces Rivaroxaban with high purity [, ].
Q4: Beyond Rivaroxaban, are there other applications for this compound in synthetic chemistry?
A4: Yes, research demonstrates the versatility of this compound. For example, it is used in the synthesis of 1,3-dimethyl-1,3- bis(5-chlorothiophene-2-carbonyl)thiourea via reaction with 1,3-dimethylthiourea []. Furthermore, scientists are exploring its utility in creating novel oxazolidinone derivatives for potential factor Xa inhibitory activity [].
Q5: Are there any analytical challenges associated with this compound?
A5: Yes, one challenge lies in accurately determining the presence of residual this compound in Rivaroxaban, as it is considered genotoxic []. Researchers are actively investigating and comparing hydrolysis and esterification methods coupled with HPLC analysis to address this challenge [].
Q6: Have there been any studies on the biological activity of compounds synthesized using this compound beyond Rivaroxaban?
A6: Indeed, researchers have investigated the antimicrobial and cytotoxic properties of 5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino) phenyl) oxazolidin-5-yl) methyl) thiophene-2-carboxamide derivatives synthesized using this compound []. These studies involved evaluating the compounds against various cancer cell lines (HeLa, MCF-7, A-549, K-562) and bacterial strains (Gram-positive and Gram-negative) [].
Q7: What is the role of computational chemistry in understanding this compound and its derivatives?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of compounds derived from this compound [, ]. Researchers utilize docking studies to predict the interactions of these compounds with target proteins, such as caspase-3 in HeLa cell lines and DNA gyrase in Staphylococcus aureus []. This approach helps to rationalize observed biological activities and guide the design of new, potentially more potent compounds.
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